N-{4-[(But-2-en-1-yl)oxy]benzoyl}-O-(trifluoromethyl)-L-tyrosine
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Overview
Description
Preparation Methods
The synthesis of N-{4-[(But-2-en-1-yl)oxy]benzoyl}-O-(trifluoromethyl)-L-tyrosine involves several steps, including the introduction of the trifluoromethyl group and the but-2-en-1-yl group. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.
Chemical Reactions Analysis
N-{4-[(But-2-en-1-yl)oxy]benzoyl}-O-(trifluoromethyl)-L-tyrosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{4-[(But-2-en-1-yl)oxy]benzoyl}-O-(trifluoromethyl)-L-tyrosine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-{4-[(But-2-en-1-yl)oxy]benzoyl}-O-(trifluoromethyl)-L-tyrosine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and lipophilicity, which can affect its biological activity .
Comparison with Similar Compounds
N-{4-[(But-2-en-1-yl)oxy]benzoyl}-O-(trifluoromethyl)-L-tyrosine can be compared with other similar compounds, such as:
Trifluoromethyl ethers: These compounds also contain the trifluoromethyl group and are known for their stability and lipophilicity.
Benzoate esters: These compounds have similar structural features and are used in various chemical applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
921623-08-7 |
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Molecular Formula |
C21H20F3NO5 |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
(2S)-2-[(4-but-2-enoxybenzoyl)amino]-3-[4-(trifluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C21H20F3NO5/c1-2-3-12-29-16-10-6-15(7-11-16)19(26)25-18(20(27)28)13-14-4-8-17(9-5-14)30-21(22,23)24/h2-11,18H,12-13H2,1H3,(H,25,26)(H,27,28)/t18-/m0/s1 |
InChI Key |
HEWSNVMEDDIMKH-SFHVURJKSA-N |
Isomeric SMILES |
CC=CCOC1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)OC(F)(F)F)C(=O)O |
Canonical SMILES |
CC=CCOC1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)OC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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